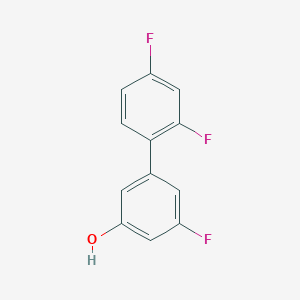

5-(2,4-Difluorophenyl)-3-fluorophenol

Beschreibung

5-(2,4-Difluorophenyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with fluorine atoms at the 3-position and a 2,4-difluorophenyl group at the 5-position. This structure imparts unique physicochemical properties, such as enhanced electronegativity, lipophilicity, and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves Friedel-Crafts alkylation, Suzuki-Miyaura coupling, or nucleophilic aromatic substitution, as seen in related compounds .

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWPTYWNGHBNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684220 | |

| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-65-1 | |

| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-3-fluorophenol typically involves the use of organometallic derivatives and transition-metal-based catalysts. One common method is the cross-coupling reaction, where an organometallic derivative reacts with a substituted benzene in the presence of a transition-metal catalyst . This method ensures high regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 5-(2,4-Difluorophenyl)-3-fluorophenol .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of partially or fully hydrogenated products.

Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-3-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique fluorine substitution pattern makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Medicine: In medicinal chemistry, derivatives of 5-(2,4-Difluorophenyl)-3-fluorophenol are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .

Wirkmechanismus

The mechanism of action of 5-(2,4-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes involved in various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-[5-(Difluoromethyl)-2-thienyl]-3-fluorophenol (CAS 1262003-55-3)

- Structure : Differs in the substitution of the 2,4-difluorophenyl group with a thienyl ring bearing a difluoromethyl group.

- Properties : The thienyl group introduces π-conjugation and sulfur-based reactivity, altering solubility (logP ≈ 3.2 vs. 2.8 for the target compound).

- Applications : Used in organic electronics due to enhanced charge transport properties .

5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)

- Structure : Replaces the 2,4-difluorophenyl group with a 3,5-difluorophenyl moiety and adds a methoxy group at the 2-position.

- Properties : Methoxy substitution increases steric bulk (molecular weight: 248.2 vs. 230.2) and reduces acidity (pKa ≈ 9.5 vs. 8.2).

- Applications : Explored as a building block in antifungal agents .

5-(2,4-Difluorophenyl)-furan-2-carboxylic acid

Spectral and Physicochemical Properties

Key Observations :

- The thienyl derivative (CAS 1262003-55-3) exhibits higher logP due to sulfur’s hydrophobicity.

- Methoxy substitution (CAS 918629-67-1) reduces logP and shifts UV absorption.

Antifungal Activity

- Oteseconazole (MMV1634386): Contains a 2,4-difluorophenyl group but targets CYP51 via a triazole moiety. The phenol group in 5-(2,4-Difluorophenyl)-3-fluorophenol lacks this azole functionality, resulting in lower antifungal potency .

- Tetrazole-Triazole Hybrids : Compounds like (2R,3S)-2-(2,4-difluorophenyl)-3-(5-ethyltetrazolyl)butan-2-ol show enhanced antifungal activity due to dual targeting of CYP51 and membrane ergosterol .

Metabolic Stability

- 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS 1803574-06-2): The oxazole ring improves metabolic stability (t₁/₂ > 6 h in liver microsomes) compared to the phenol core (t₁/₂ ≈ 3 h) due to reduced oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.